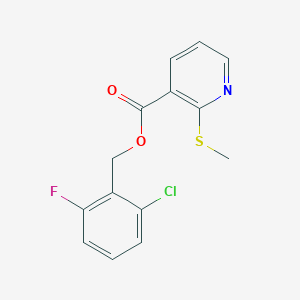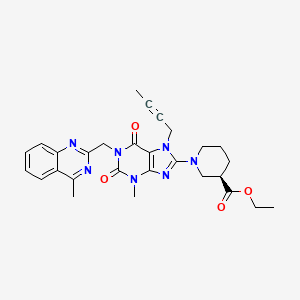
(1R)-2-(2-phenyl-1H-imidazol-1-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-(2-phenyl-1H-imidazol-1-yl)cyclopentan-1-ol is a chiral compound featuring a cyclopentanol ring substituted with a phenyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(2-phenyl-1H-imidazol-1-yl)cyclopentan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Cyclopentanol Ring Formation: The cyclopentanol ring is formed through a cyclization reaction, often involving a Grignard reagent and a suitable electrophile.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the cyclopentanol ring can undergo oxidation to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The imidazole ring can be reduced to an imidazoline using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Nitric acid for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an imidazoline derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(1R)-2-(2-phenyl-1H-imidazol-1-yl)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies investigating the biological activity of imidazole derivatives, including antimicrobial and antifungal properties.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R)-2-(2-phenyl-1H-imidazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The phenyl group may contribute to hydrophobic interactions, enhancing binding affinity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-(2-phenyl-1H-imidazol-1-yl)cyclopentan-1-ol: The enantiomer of the compound, which may exhibit different biological activity and binding affinity.
2-(2-phenyl-1H-imidazol-1-yl)ethanol: A simpler analog with a shorter carbon chain, used for comparison in structure-activity relationship studies.
2-(2-phenyl-1H-imidazol-1-yl)cyclohexanol: A similar compound with a cyclohexanol ring, used to study the effect of ring size on biological activity.
Uniqueness
(1R)-2-(2-phenyl-1H-imidazol-1-yl)cyclopentan-1-ol is unique due to its specific chiral configuration and the presence of both the imidazole and phenyl groups, which contribute to its distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(1R)-2-(2-phenylimidazol-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H16N2O/c17-13-8-4-7-12(13)16-10-9-15-14(16)11-5-2-1-3-6-11/h1-3,5-6,9-10,12-13,17H,4,7-8H2/t12?,13-/m1/s1 |
InChI Key |
YTHJTUNXDDWCTA-ZGTCLIOFSA-N |
Isomeric SMILES |
C1C[C@H](C(C1)N2C=CN=C2C3=CC=CC=C3)O |
Canonical SMILES |
C1CC(C(C1)O)N2C=CN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide](/img/structure/B13360854.png)
![N-(2-hydroxy-4-methylquinolin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13360856.png)
![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B13360860.png)

![6-(3,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360871.png)

![6-(3-Iodophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360881.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360882.png)


![1-[4-(difluoromethoxy)phenyl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360911.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B13360913.png)
